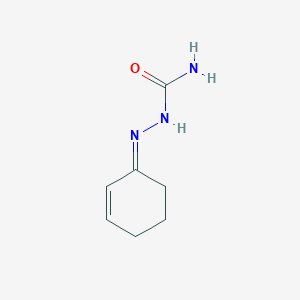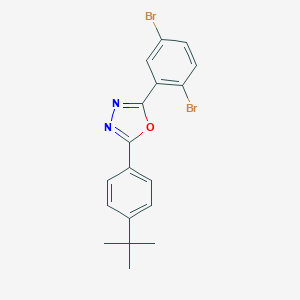![molecular formula C21H20BNO2 B296055 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine, also known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including organic synthesis, drug development, and material science. DPPA is a chiral molecule that has a boronic acid functional group and a ketone group, making it a versatile compound for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. The boronic acid functional group of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can form reversible covalent bonds with certain molecules, allowing for the activation of certain chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine, but it has been shown to have low toxicity levels in animal studies. However, further research is needed to fully understand the potential effects of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine in lab experiments is its versatility in various chemical reactions. Additionally, 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is a stable compound that can be easily synthesized and purified. However, one limitation of using 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is its relatively high cost compared to other reagents.
Orientations Futures
There are several future directions for the research and application of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine. One potential area is in the development of new drugs and pharmaceuticals. 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can be used as a building block for the synthesis of biologically active molecules, and further research can lead to the discovery of new therapeutic agents. Additionally, 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can be used in the development of new materials with unique properties, such as conducting polymers and catalysts. Overall, the potential applications of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine are vast, and further research is needed to fully understand its capabilities.
Méthodes De Synthèse
The synthesis of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine involves the reaction between diphenylborinic anhydride and N-phenylpropan-2-amine in the presence of a catalyst. The reaction takes place in a solvent such as toluene or chloroform, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine has been extensively studied for its potential applications in organic synthesis. It can be used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. Additionally, 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can be used as a building block for the synthesis of various compounds, including biologically active molecules.
Propriétés
Formule moléculaire |
C21H20BNO2 |
|---|---|
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
diphenylboranyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C21H20BNO2/c23-20(16-17-10-4-1-5-11-17)21(24)25-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2 |
Clé InChI |
KHDSFZVARCBQMJ-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CC=CC=C3)N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)